molecular formula C8H15NO4 B1360065 Diethyl iminodiacetate CAS No. 6290-05-7

Diethyl iminodiacetate

Cat. No. B1360065
Key on ui cas rn: 6290-05-7
M. Wt: 189.21 g/mol
InChI Key: LJDNMOCAQVXVKY-UHFFFAOYSA-N
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Patent
US04981985

Procedure details

To a magnetically stirred suspension of iminodiacetic acid (50 g, 0.376 mol) in absolute ethanol (1000 ml) under N2 was added boron trifluoride etherate (100 g, 1.127 mmol). The reaction mixture was refluxed for 3 days and concentrated in vacuo to a volume of 150 ml. A saturated NH4Cl solution (500 ml) was added and the reaction mixture was extracted with CH2Cl2 (3×250 ml). The combined organic layers were dried and concentrated in vacuo. The crude product was distilled at 10 mm Hg to give 65.2 g (92% yield) of iminodiacetic acid, diethyl ester as a colorless liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:6][C:7]([OH:9])=[O:8])[CH2:2][C:3]([OH:5])=[O:4].B(F)(F)F.[CH3:14][CH2:15]OCC.[CH2:19](O)[CH3:20]>>[NH:1]([CH2:6][C:7]([O:9][CH2:19][CH3:20])=[O:8])[CH2:2][C:3]([O:5][CH2:14][CH3:15])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N(CC(=O)O)CC(=O)O
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 days
Duration
3 d
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a volume of 150 ml
ADDITION
Type
ADDITION
Details
A saturated NH4Cl solution (500 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with CH2Cl2 (3×250 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled at 10 mm Hg

Outcomes

Product
Name
Type
product
Smiles
N(CC(=O)OCC)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 65.2 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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